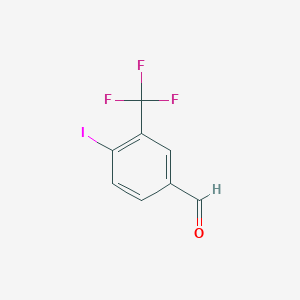

4-Iodo-3-(trifluoromethyl)benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

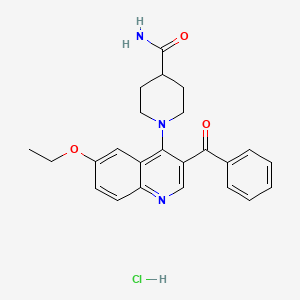

4-Iodo-3-(trifluoromethyl)benzaldehyde is a chemical compound with the CAS Number: 1261777-98-3 . It has a molecular weight of 300.02 and its IUPAC name is this compound . It is a solid at ambient temperature .

Synthesis Analysis

The synthesis of this compound involves a reaction with iodine, triethylamine, and triphenylphosphine in toluene . The reaction conditions include an inert atmosphere and a sealed tube .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H4F3IO/c9-8(10,11)6-3-5(4-13)1-2-7(6)12/h1-4H . The InChI key is ZUWGFQDHUQCKFV-UHFFFAOYSA-N .Chemical Reactions Analysis

This compound undergoes aminocarbonylation in DMF using phosphoryl chloride to give N,N-dimethyl-(4-trifluoromethyl)benzamide . The mechanism of the copper-free Sonogashira cross-coupling reaction of 4-iodobenzotrifluoride with differently para-substituted phenylacetylenes has been investigated .Physical And Chemical Properties Analysis

This compound is a solid at ambient temperature . It has a molecular weight of 300.02 .Applications De Recherche Scientifique

Catalysis and Organic Synthesis

- Rhenium-Catalyzed Trifluoromethylation : 4-Iodo-3-(trifluoromethyl)benzaldehyde has been utilized in the trifluoromethylation of aromatic and heteroaromatic compounds, showcasing the potential for creating fluorinated organic molecules which are of great interest in pharmaceuticals and agrochemicals (Mejía & Togni, 2012).

- Preparation and Polymerization of Benzaldehyde Derivatives : The compound is used in the preparation of new monomers, such as Benzaldehyde formaldehyde azine, for polymer synthesis, demonstrating its utility in creating novel polymeric materials with specific properties (Hashidzume et al., 2000).

Materials Science

- Synthesis of Fluorinated Microporous Polyaminals : Employed in the creation of hyper-cross-linked microporous polyaminal networks for carbon dioxide adsorption, highlighting its relevance in environmental chemistry and materials science for gas storage and separation technologies (Li, Zhang, & Wang, 2016).

- Development of Fluorescent Polymers : Its derivatives are used in synthesizing highly fluorescent materials, indicating its importance in the development of optical and photonic devices (Neilson et al., 2008).

Environmental Chemistry

- Metal-Organic Frameworks for Catalysis : The compound has been explored in the context of metal-organic frameworks (MOFs) for catalytic applications, showing its potential in facilitating environmentally benign chemical transformations (Schlichte, Kratzke, & Kaskel, 2004).

Safety and Hazards

4-Iodo-3-(trifluoromethyl)benzaldehyde is classified as a hazard under the GHS Classification. It may cause respiratory irritation (H335), skin irritation (H315), and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fumes, wearing protective gloves/eye protection/face protection, and washing skin thoroughly after handling .

Propriétés

IUPAC Name |

4-iodo-3-(trifluoromethyl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3IO/c9-8(10,11)6-3-5(4-13)1-2-7(6)12/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUWGFQDHUQCKFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)C(F)(F)F)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3IO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Methyl-N-[1-(4-methylphenyl)propan-2-yl]sulfamoyl fluoride](/img/structure/B2716600.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2716603.png)

![5-[(2-Ethylphenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2716604.png)

![tert-butyl 4-[4-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]piperidine-1-carboxylate](/img/structure/B2716611.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carboxamide](/img/structure/B2716613.png)

![N-[(1-benzylpyrrolidin-3-yl)methyl]-N-(2,2,2-trifluoroethyl)prop-2-enamide](/img/structure/B2716618.png)

![N-(4-{[3-(Thiophene-2-sulfonamido)quinoxalin-2-YL]amino}phenyl)acetamide](/img/structure/B2716621.png)